(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide
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Overview
Description
(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide is a quaternary phosphonium salt. This compound is known for its unique structure, which includes two diethyl(phenyl)phosphanium groups connected by a propane-1,3-diyl linker, and two bromide ions as counterions. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide typically involves the reaction of diethyl(phenyl)phosphine with 1,3-dibromopropane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the quaternary phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphonium groups can participate in redox reactions.
Complex Formation: The compound can form complexes with transition metals.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and thiolate ions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidized forms of the phosphonium groups, such as phosphine oxides.
Reduction Products: Reduced forms of the phosphonium groups, such as phosphines.
Scientific Research Applications
(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide involves its interaction with various molecular targets. The phosphonium groups can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can disrupt biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium Bromide: Another quaternary phosphonium salt with similar properties.
Triphenylphosphine: A related compound with three phenyl groups attached to phosphorus.
Tetraethylphosphonium Bromide: A quaternary phosphonium salt with four ethyl groups.
Uniqueness
(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide is unique due to its propane-1,3-diyl linker, which provides flexibility and allows for the formation of various complexes. This structural feature distinguishes it from other quaternary phosphonium salts and enhances its reactivity and versatility in chemical reactions.
Properties
CAS No. |
89807-15-8 |
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Molecular Formula |
C23H36Br2P2 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
3-[diethyl(phenyl)phosphaniumyl]propyl-diethyl-phenylphosphanium;dibromide |
InChI |
InChI=1S/C23H36P2.2BrH/c1-5-24(6-2,22-16-11-9-12-17-22)20-15-21-25(7-3,8-4)23-18-13-10-14-19-23;;/h9-14,16-19H,5-8,15,20-21H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
JDMSACYRPXCNPF-UHFFFAOYSA-L |
Canonical SMILES |
CC[P+](CC)(CCC[P+](CC)(CC)C1=CC=CC=C1)C2=CC=CC=C2.[Br-].[Br-] |
Origin of Product |
United States |
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